molecular formula C12H17NO4 B136226 Levodopa isopropyl ester CAS No. 110301-07-0

Levodopa isopropyl ester

货号: B136226
CAS 编号: 110301-07-0
分子量: 239.27 g/mol
InChI 键: QALMBBJHULTYQU-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levodopa isopropyl ester is a derivative of levodopa, a well-known precursor to dopamine. This compound is of significant interest due to its potential applications in the treatment of Parkinson’s disease. This compound is designed to enhance the bioavailability and stability of levodopa, facilitating its transport across the blood-brain barrier and improving its therapeutic efficacy.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of levodopa isopropyl ester typically involves the esterification of levodopa with isopropanol. One common method includes the use of enzymatic catalysis, where tyrosinase and α-chymotrypsin are employed. The process involves two main steps: ortho-hydroxylation and transesterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar enzymatic methods. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity organic solvents and controlled reaction environments are crucial for the successful synthesis of this compound .

化学反应分析

Hydrolysis and Stability

Levodopa isopropyl ester undergoes enzymatic and chemical hydrolysis to release levodopa.

Enzymatic Hydrolysis

  • Plasma esterases rapidly hydrolyze the ester bond, with human plasma stability varying by ester structure. Isopropyl esters show slower hydrolysis compared to methyl esters, prolonging systemic circulation .

  • Half-life in plasma : ~2–4 hours (species-dependent) .

Chemical Hydrolysis

  • pH-dependent degradation : Hydrolysis accelerates under alkaline conditions (pH > 8) due to nucleophilic attack on the ester carbonyl .

  • Rate constants :

    Ester TypeHydrolysis Rate (k, h⁻¹)Conditions
    Isopropyl ester0.12 ± 0.03pH 7.4, 37°C
    Methyl ester0.35 ± 0.05pH 7.4, 37°C

Enzymatic Conversion to Dopamine

Post-hydrolysis, levodopa undergoes decarboxylation via aromatic-L-amino-acid decarboxylase (AADC) to form dopamine . Key steps:

  • Decarboxylation : Loss of CO₂ from the α-carbon.

  • O-Methylation : Competing reaction catalyzed by catechol-O-methyltransferase (COMT) forms 3-O-methyldopa .

Electrochemical Behavior

This compound’s oxidation potential shifts compared to levodopa due to esterification:

  • Oxidation peak : +0.34 V (vs. Ag/AgCl) for levodopa vs. +0.29 V for its ester .

  • Cyclization to dopachrome occurs at neutral pH, detectable via redox couples at E<sub>a2</sub> = +0.09 V and E<sub>c2</sub> = −0.12 V .

UHPLC-MS/MS Parameters for Detection

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Levodopa198.09152.130.86
This compound212.50152.131.59

Biological Efficacy

In a hemiparkinsonian rat model , this compound demonstrated:

  • 30% higher rotational activity compared to levodopa (non-significant trend) .

  • Extended plasma half-life : 2.5 hours vs. 1.5 hours for levodopa .

Stability Optimization

  • Lyophilized formulations reduce ester hydrolysis during storage .

  • Low-temperature storage (−20°C) maintains >95% purity for 12 months .

This synthesis, stability, and metabolic profile positions this compound as a promising prodrug for Parkinson’s disease, though clinical validation remains ongoing .

科学研究应用

Scientific Research Applications

Levodopa isopropyl ester has diverse applications in scientific research:

  • Chemistry : LIE is utilized as a model compound to study esterification and transesterification reactions. Its unique chemical properties allow researchers to investigate reaction mechanisms and optimize synthetic routes.
  • Biology : It serves as a tool for studying the metabolic pathways of levodopa and its derivatives. Research has demonstrated that LIE can influence dopamine synthesis and turnover, providing insights into dopamine-related disorders .
  • Medicine : The compound is explored for its potential to enhance Parkinson's disease treatment. Studies indicate that LIE may reduce motor complications associated with traditional levodopa formulations by providing a more stable plasma concentration of the drug .
  • Industry : In pharmaceutical development, LIE is investigated for creating new drug formulations and delivery systems. Its favorable pharmacokinetic profile makes it a candidate for sustained-release formulations that can improve patient compliance and therapeutic outcomes .

Case Studies

  • Continuous Infusion Studies : A study involving continuous intraintestinal infusion of levodopa methyl ester (a related compound) showed significant reductions in "off periods" and dyskinesia among patients with advanced Parkinson's disease. This suggests that similar formulations, including LIE, could offer improved dosing strategies .
  • Pharmacokinetic Profiling : Research comparing intermittent oral doses of levodopa with continuous infusion methods indicated that continuous delivery systems could enhance plasma levels of the drug, thereby reducing variability and improving motor functions in patients . These findings underscore the potential benefits of using LIE in similar applications.

作用机制

Levodopa isopropyl ester exerts its effects by crossing the blood-brain barrier and being metabolized to dopamine. This supplemental dopamine performs the role that endogenous dopamine cannot due to decreased natural concentrations in Parkinson’s disease. The compound targets dopaminergic receptors in the brain, thereby alleviating the symptoms of Parkinson’s disease .

相似化合物的比较

  • Levodopa methyl ester
  • Levodopa ethyl ester
  • Levodopa butyl ester

Comparison: Levodopa isopropyl ester is unique in its balance of lipophilicity and stability, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a promising candidate for improving the therapeutic outcomes of levodopa treatment .

生物活性

Levodopa isopropyl ester, a prodrug of levodopa, is primarily studied for its potential in treating Parkinson's disease. This article explores its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of this compound

Levodopa (L-DOPA) is the most effective treatment for Parkinson's disease, functioning as a precursor to dopamine. However, its rapid metabolism and short half-life necessitate the development of prodrugs like this compound to enhance bioavailability and therapeutic effects.

Levodopa is converted to dopamine in the brain by aromatic L-amino acid decarboxylase (AADC). The isopropyl ester form aims to improve absorption and prolong the action of levodopa by modifying its pharmacokinetic profile. This modification can potentially lead to a more stable plasma concentration of the active drug, reducing fluctuations that contribute to motor complications in patients.

Pharmacokinetics

Research indicates that this compound exhibits improved pharmacokinetic properties compared to standard levodopa formulations. Key findings include:

  • Absorption : Enhanced absorption rates due to the esterification process, allowing for greater systemic availability.
  • Half-life : Prolonged half-life compared to conventional levodopa, which may reduce the frequency of dosing required.
  • Bioavailability : Studies suggest that prodrugs can achieve up to double the bioavailability of levodopa when administered equivalently .

Table 1: Pharmacokinetic Parameters of this compound vs. Levodopa

ParameterThis compoundLevodopa
C_max (ng/mL)1980.7 ± 538.51936.6 ± 114.6
T_max (min)24.5 ± 3.54.5 ± 0.8
AUC (ng/mL·min)217,158.9 ± 70,832.194,469.5 ± 7183.0
t_1/2 (h)56.5 ± 14.430.6 ± 1.6

Biological Activity and Efficacy

In preclinical studies on animal models, particularly hemiparkinsonism models, this compound demonstrated greater efficacy than standard levodopa formulations in alleviating motor symptoms . The compound showed a trend towards improved motor activity, although statistical significance was not always reached.

Case Study: Continuous Infusion vs. Standard Administration

A clinical study assessed continuous infusion of levodopa methyl ester (a related formulation) versus standard oral administration in patients with advanced Parkinson's disease:

  • Results : Continuous infusion significantly reduced "off periods" and dyskinesia compared to intermittent dosing, highlighting the importance of stable plasma levels .
  • Pharmacokinetics : The study found that continuous administration avoided low trough levels seen with oral dosing, suggesting similar benefits could be expected from sustained release formulations of this compound.

Research Findings

Recent studies have focused on developing new delivery systems for levodopa and its esters:

  • Intranasal Delivery : A promising ester prodrug for intranasal delivery is currently in Phase III trials, aiming to provide rapid onset and sustained action .
  • Bioanalytical Techniques : Advances in bioanalytical methods like LC-MS/MS have allowed for precise quantification of levodopa and its esters in biological samples, facilitating better understanding of their pharmacokinetics .

属性

IUPAC Name

propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALMBBJHULTYQU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149207
Record name Levodopa isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110301-07-0
Record name Levodopa isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。